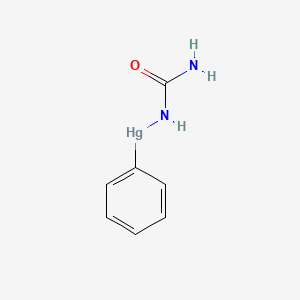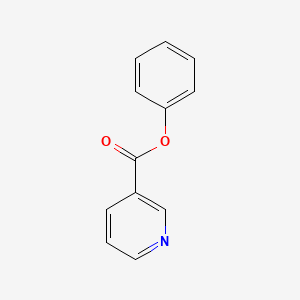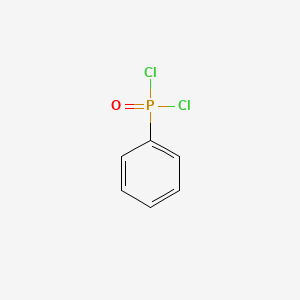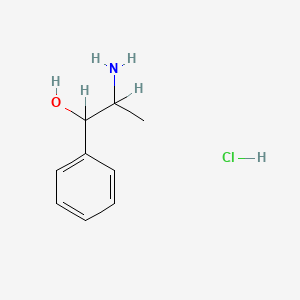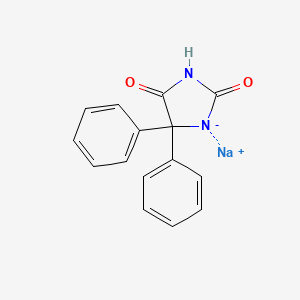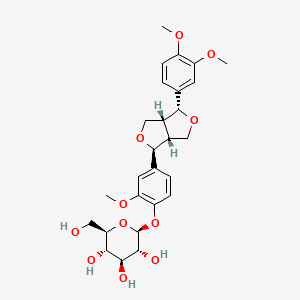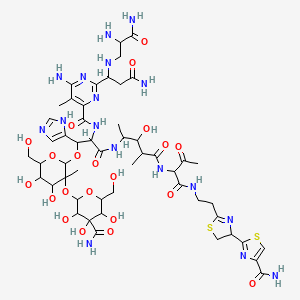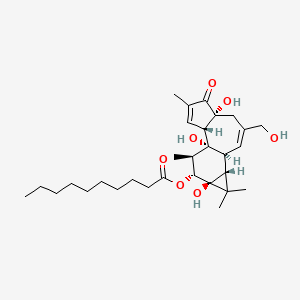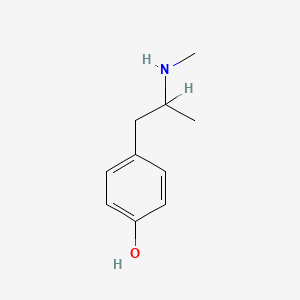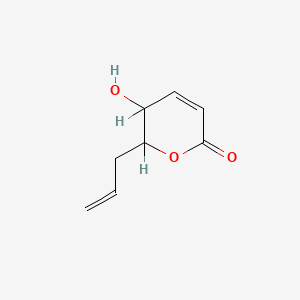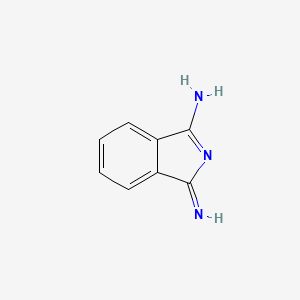
1,3-Diiminoisoindoline
Vue d'ensemble
Description
1,3-Diiminoisoindoline, also known as 1,3-Isoindolinediimine or Phthalimide diimide, is an organic compound with the empirical formula C8H7N3 . It is used in industry as a dye precursor . The molecule can exist in different tautomers, resulting in different crystalline solids .
Synthesis Analysis
This compound is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates such as hemiporphyrazine and bis(iminopyridyl)isoindoline . Four 1,3-diylideneisoindolines were synthesized via the reaction of several organic CH acids and this compound . These compounds were prepared using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular weight of this compound is 145.16 g/mol . The molecular formula is C8H7N3 .Chemical Reactions Analysis
This compound is a crucial reagent for the synthesis of phthalocyanine as well as related macrocycles and chelates . It exhibits intense π → π* transitions in the UV–visible region .Physical And Chemical Properties Analysis
This compound is a powder or crystal form with a melting point of approximately 197 °C (dec.) (lit.) . It is a severe eye and skin irritant .Applications De Recherche Scientifique
Précurseur de colorant
Le 1,3-Diiminoisoindoline est utilisé comme précurseur de colorant dans l'industrie . C'est un composé clé pour la synthèse des phtalocyanines et des pigments isoindoline .
Conversions tautomères
La méthode semi-empirique AM1 a été utilisée pour calculer les états de transition correspondant aux conversions conformationnelles et tautomères du this compound, ainsi que de ses dérivés nitro et amino . Les conversions tautomères par un mécanisme intermoléculaire impliquant un solvant protique ont une barrière énergétique plus faible que dans le cas du transfert de proton intramoléculaire .
Polarisation du fragment amidine
Les résultats des études de diffraction des rayons X de la 1-imino-1H-isoindol-3-amine et de ses dérivés révèlent une distribution inhabituelle des longueurs de liaison au sein du fragment amidine NH2–C=N dans les cristaux considérés . Cet effet stabilise le tautomère amino-imino de la 1-imino-1H-isoindol-3-amine, qui devient plus stable que le tautomère diimino possédant la plus faible énergie en phase gazeuse .
Synthèse de composés biologiquement actifs
Les dérivés du this compound sont utilisés comme réactifs pour la synthèse de différents composés biologiquement actifs .
Réactifs analytiques
Le this compound et ses dérivés sont également utilisés comme réactifs analytiques .
Autres matériaux
Le this compound est utilisé dans la synthèse d'autres matériaux .
Mécanisme D'action
Target of Action
1,3-Diiminoisoindoline, also known as Isoindoline-1,3-diimine, is a nitrogen-containing organic compound It’s known that this compound is used industrially as a precursor for dye synthesis .
Mode of Action
It’s known that the molecule can exist in different tautomers, resulting in different crystalline solids . This tautomeric behavior might influence its interaction with its targets.
Biochemical Pathways
It’s known that isoindoline-1,3-dione derivatives, a related class of compounds, have diverse chemical reactivity and promising applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Pharmacokinetics
It’s known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Result of Action
It’s known that isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . For example, some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .
Action Environment
It’s known that the molecule can exist in different tautomeric forms, which might be influenced by environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
3-iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3468-11-9, 57500-34-2 | |
| Record name | 1-Imino-1H-isoindol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-imino-1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-Diiminoisoindoline?
A1: this compound has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy have been used to study its tautomeric behavior in different solvents. [] Additionally, IR, UV-Vis, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized derivatives. [, , , , , , ]
Q3: What are common synthetic routes to this compound?
A3: this compound can be synthesized from phthalonitrile via several routes. These include reacting phthalonitrile with ammonia in the presence of elemental sulfur [] or using a two-step process involving the formation of 1,3-diiminoisoindolium nitrate followed by neutralization with sodium hydroxide. [] Another route involves the reaction of N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia and amines. []
Q4: How is this compound used in the synthesis of phthalocyanines?
A4: this compound is a versatile precursor for synthesizing phthalocyanines and their analogs. It can react with various substituted phthalonitriles, often in the presence of a metal salt, to form symmetrical or asymmetrical phthalocyanine complexes. [, , , , , ]
Q5: Can this compound be used to synthesize other macrocyclic compounds?
A5: Yes, this compound can be used to synthesize other macrocycles besides phthalocyanines. For example, it reacts with barbituric acid to produce C.I. Pigment Yellow 139 [], with guanazole to yield macrocyclic compounds with a 2:2 structure [], and with 2,6-diaminopyrazine to form a macrocycle comprising two molecules of each reactant. []
Q6: How does this compound react with carbodiimides?
A6: In the presence of a rhenium catalyst, this compound undergoes a C-H bond activation reaction with carbodiimides, leading to the formation of 1,3-diiminoisoindolines. This reaction represents a novel approach to synthesizing these compounds. []
Q7: Is this compound thermally stable?
A7: The thermal stability of this compound and its derivatives varies depending on the substituents present. For instance, cobalt(III)-containing phthalogens derived from this compound were found to be stable up to temperatures ranging from 40-800 °C, decomposing to form cobalt(II)-containing phthalocyanines. []
Q8: Can this compound be used in the development of catalysts?
A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from this compound have demonstrated effectiveness as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []
Q9: Are there any other catalytic applications of this compound or its derivatives?
A9: While not explicitly mentioned in the provided research, the unique structural features and reactivity of this compound and its metal complexes suggest potential for exploration in other catalytic applications beyond C-C coupling reactions. Further research is needed to explore these possibilities.
Q10: Have computational methods been used to study this compound?
A10: Yes, computational studies, including DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations, have been employed to investigate various aspects of this compound and its derivatives. These studies have helped explain the unusual tetraazachlorin-type UV-vis spectra observed in nickel seco-tribenzoporphyrazines derived from this compound. [] DFT calculations have also been used to determine the most stable tautomeric form of this compound derivatives in the gas phase. []
Q11: How do structural modifications of this compound influence the properties of its derivatives?
A11: Introducing various substituents onto the this compound core significantly impacts the properties of the resulting compounds. For example, adding electron-donating pentyloxy groups and electron-accepting chloro substituents to the phthalocyanine framework leads to materials with interesting second-order nonlinear optical (NLO) properties. [] Additionally, incorporating fluorine atoms into the structure of phthalocyanines derived from this compound has been shown to enhance their photodynamic activity. []
Q12: Are there any specific formulation strategies mentioned for improving the stability or solubility of this compound derivatives?
A12: The research mentions that pegylated zinc(II) phthalocyanines, synthesized from this compound and polyethylene glycol monomethyl ether, can form surfactant-free nanoparticles in water and culture media, which may improve their bioavailability. [] Additionally, formulating zinc dodecafluorophthalocyanines as Cremophor EL oil-water emulsions has been explored for their potential use as photosensitizers. []
A12: The provided research focuses primarily on the synthesis, characterization, and potential applications of this compound and its derivatives. Information regarding specific SHE regulations and compliance is not discussed within these papers.
A12: The provided research primarily focuses on the synthesis and characterization of this compound derivatives, with some studies exploring their potential applications as photosensitizers and catalysts. Detailed information regarding PK/PD properties, such as ADME and in vivo activity, is not extensively covered in these papers.
Q13: Have any in vitro or in vivo studies been conducted on this compound derivatives?
A13: Yes, some in vitro studies have been performed to evaluate the photodynamic activity of certain this compound derivatives. For example, zinc dodecafluorophthalocyanines, formulated as Cremophor EL oil-water emulsions, were tested against EMT-6 mouse mammary tumor cells and showed promising results. [] Additionally, pegylated zinc(II) phthalocyanines were tested for photocytotoxicity against HT29 human colorectal adenocarcinoma and HepG2 human hepatocarcinoma cells, exhibiting promising anticancer activity. []
Q14: What analytical methods are commonly used to characterize this compound and its derivatives?
A14: Commonly used analytical methods include:
- Spectroscopy: IR, UV-Vis, NMR (1H and 13C), and Mass Spectrometry (ESI-MS, FAB-MS) [, , , , , , , , , , , ]
- Elemental analysis: to confirm the elemental composition of the synthesized compounds [, , , , , , , ]
- X-ray crystallography: to determine the solid-state structures of selected compounds [, , , , , ]
- Electrochemical techniques: such as cyclic voltammetry and square wave voltammetry to study the redox behavior []
Q15: What are some essential resources for conducting research on this compound and its derivatives?
A15: Essential resources include:
Q16: What are some key historical milestones in the research of this compound?
A27: While specific historical milestones are not detailed in the provided papers, the research highlights the ongoing development of new synthetic routes and applications for this compound and its derivatives. For example, the discovery of rhenium-catalyzed synthesis of 1,3-diiminoisoindolines via C-H bond activation with carbodiimides [] represents a significant advancement in the field. Similarly, the synthesis and characterization of novel macrocyclic compounds like seco-tribenzoporphyrazines [] and core-expanded boron(III) subphthalocyanine analogs [] illustrate the continuous exploration of this versatile building block.
Q17: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A17: The research highlights several cross-disciplinary applications of this compound derivatives, including:
- Materials science: development of ABAB-type phthalocyanines with potential in second-order NLO materials [], and exploration of tetrabenzotriazaporphyrins as photoconducting materials, fluorescent markers, and gas sensors []
- Catalysis: design of palladium(II) complexes with unsymmetrical CNN pincer ligands for C-C coupling reactions []
- Medicinal chemistry: investigation of fluorinated phthalocyanines for photodynamic therapy [] and pegylated zinc(II) phthalocyanines for their in vitro photodynamic activities against cancer cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



